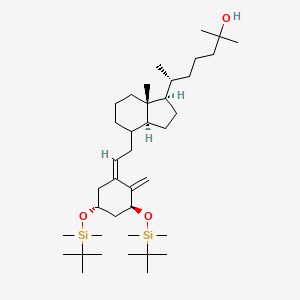![molecular formula C7H8ClN3O4S2 B602471 [13C6]-Hydrochlorothiazide CAS No. 1261396-79-5](/img/new.no-structure.jpg)
[13C6]-Hydrochlorothiazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[13C6]-Hydrochlorothiazide is a stable isotope-labeled version of Hydrochlorothiazide, a thiazide diuretic commonly used to treat hypertension and edema. The compound is labeled with six carbon-13 isotopes, making it useful in various scientific research applications, particularly in the field of quantitative proteomics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of [13C6]-Hydrochlorothiazide involves the incorporation of carbon-13 isotopes into the molecular structure of Hydrochlorothiazide. This can be achieved through metabolic labeling strategies, such as the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method. In this method, cells are grown in a medium containing carbon-13 labeled amino acids, which are then incorporated into the proteins during translation .
Industrial Production Methods: Industrial production of this compound typically involves the synthesis of the labeled precursor compounds, followed by their incorporation into the final product. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotopes at the desired positions within the molecule .
Análisis De Reacciones Químicas
Types of Reactions: [13C6]-Hydrochlorothiazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[13C6]-Hydrochlorothiazide has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for quantitative analysis of Hydrochlorothiazide and its metabolites.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of Hydrochlorothiazide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Hydrochlorothiazide.
Industry: Applied in the development of new diuretic drugs and in quality control processes for existing medications
Mecanismo De Acción
[13C6]-Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. The compound also has direct vascular relaxant effects by opening calcium-activated potassium channels, contributing to its antihypertensive properties .
Comparación Con Compuestos Similares
Hydrochlorothiazide: The non-labeled version of [13C6]-Hydrochlorothiazide, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with a similar mechanism of action but different pharmacokinetic properties.
Bendroflumethiazide: A thiazide-like diuretic with a longer duration of action compared to Hydrochlorothiazide
Uniqueness: The primary uniqueness of this compound lies in its stable isotope labeling, which allows for precise quantitative analysis in various research applications. This labeling provides a distinct advantage in studies requiring accurate measurement of drug metabolism and pharmacokinetics .
Propiedades
Número CAS |
1261396-79-5 |
|---|---|
Fórmula molecular |
C7H8ClN3O4S2 |
Peso molecular |
303.7 g/mol |
Nombre IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 |
Clave InChI |
JZUFKLXOESDKRF-ZRDHQLPYSA-N |
SMILES isomérico |
C1N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2S(=O)(=O)N1)S(=O)(=O)N)Cl |
SMILES canónico |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Pureza |
95% by HPLC; 98% atom 13C |
Números CAS relacionados |
58-93-5 (unlabelled) |
Sinónimos |
Hydrochlorothiazide-4a,5,6,7,8,8a-13C6 |
Etiqueta |
Hydrochlorothiazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


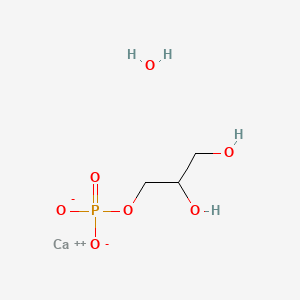

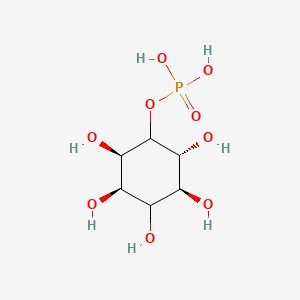
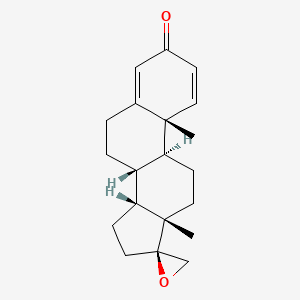
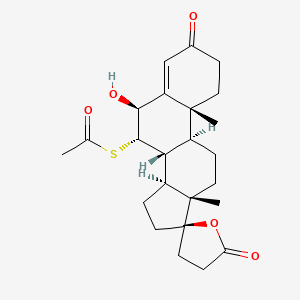


![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)
